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Compound of Interest

Compound Name: 6-(Phenylamino)nicotinic acid

Cat. No.: B078365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-(Phenylamino)nicotinic acid is a heterocyclic compound of interest in medicinal chemistry

and drug development due to its structural similarity to known biologically active molecules. A

thorough understanding of its spectroscopic properties is fundamental for its identification,

characterization, and the elucidation of its structure-activity relationships. This technical guide

provides a comprehensive overview of the spectroscopic analysis of 6-
(Phenylamino)nicotinic acid, including detailed experimental protocols and data interpretation

for Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic

Resonance (NMR) spectroscopy.

Due to the limited availability of published experimental spectra for 6-(Phenylamino)nicotinic
acid, this guide utilizes data from its constituent moieties, nicotinic acid and aniline, to predict

its spectroscopic characteristics. This approach provides a robust framework for researchers to

interpret their own experimental data.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for 6-(Phenylamino)nicotinic
acid, derived from the analysis of nicotinic acid and aniline.
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Table 1: Predicted FT-IR Spectroscopic Data for 6-
(Phenylamino)nicotinic Acid

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3300 Medium N-H stretch (secondary amine)

~3100-2500 Broad O-H stretch (carboxylic acid)

~3100-3000 Medium-Weak Aromatic C-H stretch

~1700-1680 Strong
C=O stretch (carboxylic acid)

[1]

~1620-1580 Medium-Strong
N-H bend, C=C ring

stretches[1][2]

~1335-1250 Medium-Strong Aromatic C-N stretch[3]

~1300-1200 Medium C-O stretch (carboxylic acid)

~900-675 Strong
Aromatic C-H out-of-plane

bend

Note: The presence of the phenylamino group is expected to introduce a characteristic N-H

stretching vibration and modify the aromatic C-H and C=C stretching regions compared to

nicotinic acid.[2][3][4]

Table 2: Predicted UV-Vis Spectroscopic Data for 6-
(Phenylamino)nicotinic Acid

Solvent λmax 1 (nm) λmax 2 (nm)

0.1 M HCl ~210-220 ~260-270[5][6]

Ethanol ~262 -

Note: The aniline moiety is a chromophore that absorbs in the UV region.[7] The conjugation of

the phenylamino group with the pyridine ring is expected to cause a bathochromic (red) shift in

the absorption maxima compared to nicotinic acid alone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b078365?utm_src=pdf-body
https://www.benchchem.com/product/b078365?utm_src=pdf-body
https://www.researchgate.net/figure/FT-IR-spectra-a-Niacin-b-MNPs-and-c-MNPs-Niacin_fig1_320507115
https://www.researchgate.net/figure/FT-IR-spectra-a-Niacin-b-MNPs-and-c-MNPs-Niacin_fig1_320507115
https://www.researchgate.net/figure/FT-IR-spectra-for-the-free-aniline-and-the-adsorbed-aniline-on-Ni-USY-catalyst-a-Free_fig7_316833006
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.researchgate.net/figure/FT-IR-spectra-for-the-free-aniline-and-the-adsorbed-aniline-on-Ni-USY-catalyst-a-Free_fig7_316833006
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.researchgate.net/figure/a-FTIR-Spectra-of-Aniline_fig1_338912370
https://www.benchchem.com/product/b078365?utm_src=pdf-body
https://www.benchchem.com/product/b078365?utm_src=pdf-body
https://www.starna.com/uv-absorbance/nicotinic-acid-210-260-nm
https://www.starnacells.com/d_ref/d_abs/NIC.html
https://www.aatbio.com/fluorescence-excitation-emission-spectrum-graph-viewer/aniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Predicted ¹H NMR Spectroscopic Data for 6-
(Phenylamino)nicotinic Acid (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment

~13.0 Broad s COOH

~9.5 s N-H

~8.8-9.0 d H-2 (Pyridine)

~8.0-8.2 dd H-4 (Pyridine)

~7.5-7.7 t H-meta (Phenyl)

~7.2-7.4 d H-ortho (Phenyl)

~7.0-7.2 t H-para (Phenyl)

~6.8-7.0 d H-5 (Pyridine)

Note: The chemical shifts are estimated based on the data for nicotinic acid and aniline.[8][9]

[10] The electron-donating nature of the amino group is expected to shift the signals of the

pyridine ring protons upfield compared to nicotinic acid.

Table 4: Predicted ¹³C NMR Spectroscopic Data for 6-
(Phenylamino)nicotinic Acid (in DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~167 C=O (Carboxylic acid)

~155 C-6 (Pyridine)

~152 C-2 (Pyridine)

~140 C-ipso (Phenyl)

~138 C-4 (Pyridine)

~129 C-meta (Phenyl)

~125 C-3 (Pyridine)

~122 C-para (Phenyl)

~120 C-ortho (Phenyl)

~108 C-5 (Pyridine)

Note: The chemical shifts are predicted based on the known values for nicotinic acid and

aniline.[11][12][13] The attachment of the nitrogen atom is expected to significantly shield the

C-6 and C-5 carbons of the pyridine ring.

Experimental Protocols
Synthesis of 6-(Phenylamino)nicotinic Acid
A plausible synthetic route to 6-(Phenylamino)nicotinic acid involves the nucleophilic

aromatic substitution of 6-chloronicotinic acid with aniline.

Materials:

6-Chloronicotinic acid[14][15][16]

Aniline

Potassium carbonate

Dimethylformamide (DMF)
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Hydrochloric acid (for workup)

Ethyl acetate (for extraction)

Magnesium sulfate (for drying)

Procedure:

To a solution of 6-chloronicotinic acid in DMF, add potassium carbonate and aniline.

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours,

monitoring the reaction progress by thin-layer chromatography.

After completion, cool the reaction mixture to room temperature and pour it into water.

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

Filter the crude product and wash it with water.

Further purification can be achieved by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Spectroscopic Analysis
1. Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation: The solid sample can be analyzed using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.[17][18] For the KBr pellet method,

a small amount of the sample is ground with dry KBr powder and pressed into a thin,

transparent disk.[18]

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty spectrometer (or a blank KBr pellet) is recorded and

subtracted from the sample spectrum.[19][20]

2. Ultraviolet-Visible (UV-Vis) Spectroscopy
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Instrumentation: A UV-Visible spectrophotometer.

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent

solvent (e.g., ethanol, 0.1 M HCl). The concentration should be adjusted to yield an

absorbance value between 0.1 and 1.0.

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of

approximately 200 to 400 nm.[21] A blank spectrum of the solvent is first recorded and used

as a baseline correction.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key

parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral

width of about 15 ppm, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired using a proton-

decoupled pulse sequence. A larger number of scans is typically required compared to ¹H

NMR. Key parameters include a spectral width of about 220 ppm and a relaxation delay of 2-

5 seconds.[22][23]

Visualizations
Chemical Structure
Caption: Chemical structure of 6-(Phenylamino)nicotinic acid.

Experimental Workflow
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Hypothetical Signaling Pathway
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Hypothetical Kinase Inhibition Pathway
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Caption: Hypothetical signaling pathway for a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b078365?utm_src=pdf-body-img
https://www.benchchem.com/product/b078365?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. orgchemboulder.com [orgchemboulder.com]

4. researchgate.net [researchgate.net]

5. Nicotinic Acid (210-260 nm) [starna.com]

6. Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet [starnacells.com]

7. Spectrum [Aniline] | AAT Bioquest [aatbio.com]

8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6,
experimental) (HMDB0001488) [hmdb.ca]

9. chemistry.stackexchange.com [chemistry.stackexchange.com]

10. rsc.org [rsc.org]

11. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

12. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6,
experimental) (HMDB0001488) [hmdb.ca]

13. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]

14. journals.iucr.org [journals.iucr.org]

15. nbinno.com [nbinno.com]

16. chemscene.com [chemscene.com]

17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

18. mse.washington.edu [mse.washington.edu]

19. chem.uci.edu [chem.uci.edu]

20. egikunoo.wordpress.com [egikunoo.wordpress.com]

21. researchgate.net [researchgate.net]

22. benchchem.com [benchchem.com]

23. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Spectroscopic Analysis of 6-(Phenylamino)nicotinic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/figure/FT-IR-spectra-a-Niacin-b-MNPs-and-c-MNPs-Niacin_fig1_320507115
https://www.researchgate.net/figure/FT-IR-spectra-for-the-free-aniline-and-the-adsorbed-aniline-on-Ni-USY-catalyst-a-Free_fig7_316833006
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.researchgate.net/figure/a-FTIR-Spectra-of-Aniline_fig1_338912370
https://www.starna.com/uv-absorbance/nicotinic-acid-210-260-nm
https://www.starnacells.com/d_ref/d_abs/NIC.html
https://www.aatbio.com/fluorescence-excitation-emission-spectrum-graph-viewer/aniline
https://hmdb.ca/spectra/nmr_one_d/2514
https://hmdb.ca/spectra/nmr_one_d/2514
https://chemistry.stackexchange.com/questions/80870/proton-nmr-spectrum-for-nicotinic-acid
https://www.rsc.org/suppdata/ra/c2/c2ra22143h/c2ra22143h.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinic-Acid
https://hmdb.ca/spectra/nmr_one_d/3213
https://hmdb.ca/spectra/nmr_one_d/3213
https://www.chemicalbook.com/SpectrumEN_62-53-3_13cnmr.htm
https://journals.iucr.org/paper?hb7900
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-protection-6-chloronicotinic-acid-agrochemical-synthesis-ou
https://www.chemscene.com/5326-23-8.html
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-routine-spectrometer/what-is-ft-ir-spectroscopy.html
https://mse.washington.edu/files/research/SOP_FTIR.pdf
https://www.chem.uci.edu/~dmitryf/manuals/Fundamentals/FTIR%20principles.pdf
https://egikunoo.wordpress.com/wp-content/uploads/2020/03/lab-9-ftir-spectroscopy.pdf
https://www.researchgate.net/figure/UV-spectra-of-Nicotinic-acid-a-control-and-b-treated_fig3_282809280
https://www.benchchem.com/pdf/Spectroscopic_Data_and_Analysis_of_N_2_Heptyl_aniline_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_N_Hex_5_en_2_yl_aniline_A_Technical_Guide.pdf
https://www.benchchem.com/product/b078365#spectroscopic-analysis-of-6-phenylamino-nicotinic-acid
https://www.benchchem.com/product/b078365#spectroscopic-analysis-of-6-phenylamino-nicotinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b078365#spectroscopic-analysis-of-6-phenylamino-
nicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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